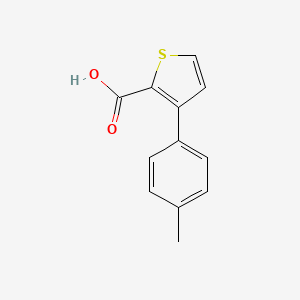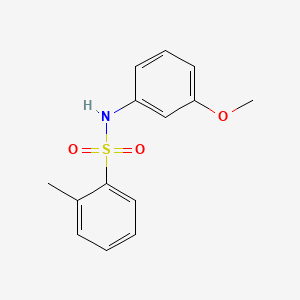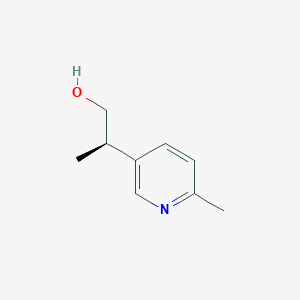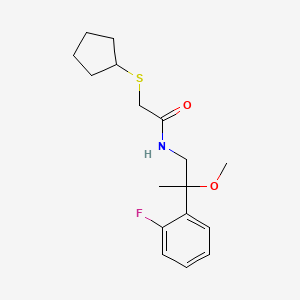
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic compound featuring a unique combination of functional groups including isoquinoline, pyrrolidine, thiazole, and methanone. This compound's structure suggests potential for diverse chemical reactivity and biological activity, making it an interesting subject for research in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic reactions. The process might start with the preparation of the key intermediates, such as 3,4-dihydroisoquinoline, pyrrolidine derivatives, and thiazole. The synthesis often requires coupling reactions, possibly utilizing reagents like lithium diisopropylamide (LDA) for deprotonation and subsequent nucleophilic substitution reactions.
Industrial Production Methods: : Industrial production may involve scalable and cost-effective methods such as flow chemistry techniques and the use of automated synthesis equipment to ensure high yield and purity. Reaction optimization, including temperature, solvent selection, and purification techniques like chromatography, plays a crucial role in industrial settings.
化学反应分析
Types of Reactions: : This compound can undergo various types of chemical reactions:
Oxidation: : Possible oxidative transformations affecting the isoquinoline or thiazole rings.
Reduction: : Reduction reactions may target specific functional groups without affecting the overall integrity of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions, especially at the pyrrolidine and thiazole sites.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. Conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: : Reaction outcomes can include a variety of derivatives depending on the target site and reaction conditions, potentially forming new compounds with modified pharmacological or chemical properties.
科学研究应用
Biology and Medicine: : In biomedical research, it may be investigated for its activity against specific biological targets such as enzymes, receptors, or pathogens. Its structural components suggest possible interactions with central nervous system receptors, making it a candidate for neuropharmacological studies.
Industry: : Beyond pharmaceuticals, the compound's reactivity profile makes it a candidate for use in industrial processes requiring selective reactivity and stability under various conditions.
作用机制
The compound likely exerts its effects through interaction with specific molecular targets such as enzymes or receptors, influencing biological pathways. Detailed mechanistic studies would involve examining binding affinities, structural activity relationships (SAR), and downstream effects on cellular processes. Pathways like signal transduction, gene expression, or metabolic alterations could be influenced by the compound's action.
相似化合物的比较
Comparison with Other Similar Compounds: : When compared to compounds like (3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone, the unique pyrrol-1-yl substitution in (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone provides distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity.
List of Similar Compounds
(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)(2-methylthiazol-5-yl)methanone
(3-(isoquinolin-2-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
属性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-16-20(28-22(23-16)24-10-4-5-11-24)21(27)26-13-9-19(15-26)25-12-8-17-6-2-3-7-18(17)14-25/h2-7,10-11,19H,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUYKKFFTCXKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-5-(pyridin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2684053.png)


![N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide](/img/structure/B2684056.png)

![3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2684058.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide](/img/structure/B2684060.png)
![methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B2684061.png)

![(3,5-Dimethylphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2684068.png)

![N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2684072.png)
![3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2684073.png)
